molecular formula C162H262N50O52S2 B1139621 CGRP (rat) CAS No. 83651-90-5

CGRP (rat)

Cat. No.: B1139621
CAS No.: 83651-90-5
M. Wt: 3806.25
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Neurobiology and Pain Research

CGRP's role as a neuromodulator has been extensively investigated in the context of pain. Studies have demonstrated that CGRP levels increase significantly following noxious stimuli, indicating its involvement in pain pathways.

Case Study: Cortical Spreading Depression

A study examined the induction of CGRP expression in rats subjected to cortical spreading depression (CSD). The findings revealed that CSD led to a significant increase in CGRP mRNA levels across various cortical regions, including the frontal and visual cortices. This suggests that CGRP may play a role in the pathophysiology of migraine and other headache disorders .

Cortical Region CGRP mRNA Levels (CSD vs. Sham) Statistical Significance
Frontal CortexIncreased (8.0±1.8)p=0.013
Visual CortexIncreased (14.5±5.4)p=0.001

Receptor Binding Studies

Research has also focused on the binding patterns of CGRP receptors in the rat central nervous system. A study utilizing immunohistochemical techniques found that CGRP receptor binding sites were widely distributed across various brain regions, including motor systems and sensory pathways . This distribution suggests that CGRP may have diverse roles beyond traditional neurotransmission, potentially influencing metabolic regulation.

Table: CGRP Receptor Binding Sites

Brain Region Receptor Binding Density Comments
Motor NeuronsHighFacilitates motor control
Sensory SystemsVariableDiverse labeling patterns observed
CerebellumModerateUnexpected vertical stripe patterns noted

Effects on Dental Pain Models

CGRP's involvement in dental pain has been explored using rat models to understand its effects on trigeminal ganglion neurons during experimental tooth movement. Capsaicin treatment was shown to modulate CGRP expression significantly, indicating its potential as a target for managing dental pain .

Findings: Capsaicin Treatment Effects on CGRP Expression

Time Point CGRP Expression Level Group
12 hoursElevatedSaline + Force
1 dayElevatedSaline + Force
3 daysDecreasedSmall-dose Capsaicin + Force

Intracellular Signaling Pathways

Recent studies have demonstrated that CGRP activates Gαs protein-coupled receptors, leading to increased intracellular cyclic adenosine monophosphate levels in odontoblasts. This signaling pathway is critical for understanding how CGRP influences dental health and pain perception .

Table: Effects of CGRP on cAMP Levels

CGRP Concentration Peak cAMP Level (F/F0) Statistical Significance
50 nM1.94 ± 0.1Significant

Biological Activity

Calcitonin Gene-Related Peptide (CGRP) is a neuropeptide with significant biological activity, particularly in the context of pain modulation, vasodilation, and its implications in migraine pathophysiology. This article synthesizes findings from various studies focusing on the biological activity of CGRP in rats, highlighting its mechanisms of action, receptor interactions, and physiological effects.

Overview of CGRP

CGRP is a 37-amino acid neuropeptide derived from the calcitonin gene through alternative RNA processing. It exists in two isoforms: alpha (α) and beta (β), both of which are involved in various physiological processes. CGRP is primarily produced in sensory neurons and plays a crucial role in mediating pain and vascular responses.

CGRP exerts its effects by binding to specific receptors, primarily the calcitonin receptor-like receptor (CLR) combined with receptor activity-modifying protein 1 (RAMP1). This receptor complex is essential for CGRP's biological activity, influencing various cellular responses.

Key Findings on CGRP Activity

  • Vasodilation : CGRP is a potent vasodilator. Studies have shown that intravenous administration of CGRP leads to significant hypotension and tachycardia in urethane-anesthetized rats, indicating its role in cardiovascular regulation .
  • Pain Modulation : Research indicates that CGRP contributes to pain pathways. For instance, application of CGRP onto the dura mater of rats results in facial and hindpaw allodynia specifically in females, suggesting a sexually dimorphic response that may be linked to migraine susceptibility .
  • Autocrine Regulation : There is evidence that CGRP can promote its own expression through autocrine mechanisms within trigeminal ganglia neurons. This autoregulation may contribute to chronic migraine conditions .
  • Neurogenic Inflammation : CGRP plays a role in neurogenic inflammation, enhancing plasma extravasation when combined with substance P (SP). This interaction suggests that CGRP may inhibit SP degradation, thereby amplifying its effects on inflammation .

Case Studies

  • Study on Dural Application : A study demonstrated that dural injection of CGRP at doses as low as 1 pg produced significant behavioral responses indicative of headache only in female rats. This highlights the importance of sex differences in response to CGRP and its potential role in migraine pathophysiology .
  • Receptor Expression : Immunohistochemical analyses have shown that both CGRP and calcitonin receptors are co-expressed in trigeminal ganglia neurons. Approximately 78-80% of neurons displaying calcitonin receptor-like immunoreactivity also express CGRP, suggesting a functional interplay between these receptors .

Data Table: Summary of Biological Activities

Biological Activity Effect Mechanism
VasodilationHypotension, TachycardiaActivation of CLR/RAMP1 receptors
Pain SensitizationAllodynia in femalesDural application leading to hypersensitivity
Autocrine ActivityIncreased expressionSelf-regulation within trigeminal ganglia
Neurogenic InflammationEnhanced plasma extravasationInteraction with substance P

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-16-(2-amino-2-oxoethyl)-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C162H262N50O52S2/c1-71(2)49-95(184-114(225)62-177-129(233)79(17)181-138(242)96(50-72(3)4)191-136(240)91(40-32-46-174-161(169)170)186-141(245)99(54-88-59-173-70-180-88)197-158(262)127(85(23)220)211-155(259)122(77(13)14)205-150(254)108-69-266-265-68-107(201-132(236)89(164)64-213)149(253)195-101(56-111(166)222)146(250)209-124(82(20)217)156(260)183-81(19)131(235)208-125(83(21)218)159(263)202-108)139(243)192-97(51-73(5)6)140(244)200-106(67-216)148(252)187-92(41-33-47-175-162(171)172)137(241)199-104(65-214)133(237)178-60-113(224)176-61-116(227)203-120(75(9)10)154(258)206-121(76(11)12)153(257)189-90(39-30-31-45-163)135(239)196-103(58-118(230)231)143(247)194-100(55-110(165)221)142(246)193-98(53-87-37-28-25-29-38-87)144(248)207-123(78(15)16)160(264)212-48-34-42-109(212)151(255)210-126(84(22)219)157(261)198-102(57-112(167)223)145(249)204-119(74(7)8)152(256)179-63-115(226)185-105(66-215)147(251)188-93(43-44-117(228)229)134(238)182-80(18)130(234)190-94(128(168)232)52-86-35-26-24-27-36-86/h24-29,35-38,59,70-85,89-109,119-127,213-220H,30-34,39-58,60-69,163-164H2,1-23H3,(H2,165,221)(H2,166,222)(H2,167,223)(H2,168,232)(H,173,180)(H,176,224)(H,177,233)(H,178,237)(H,179,256)(H,181,242)(H,182,238)(H,183,260)(H,184,225)(H,185,226)(H,186,245)(H,187,252)(H,188,251)(H,189,257)(H,190,234)(H,191,240)(H,192,243)(H,193,246)(H,194,247)(H,195,253)(H,196,239)(H,197,262)(H,198,261)(H,199,241)(H,200,244)(H,201,236)(H,202,263)(H,203,227)(H,204,249)(H,205,254)(H,206,258)(H,207,248)(H,208,235)(H,209,250)(H,210,255)(H,211,259)(H,228,229)(H,230,231)(H4,169,170,174)(H4,171,172,175)/t79-,80-,81-,82+,83+,84+,85+,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,119-,120-,121-,122-,123-,124-,125-,126-,127-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVAGNGUJZNLSEY-TYNJZYKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)N)NC(=O)C(CO)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)N4CCCC4C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC5=CC=CC=C5)C(=O)N)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)[C@@H](C)O)CC(=O)N)NC(=O)[C@H](CO)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C162H262N50O52S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3806.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the primary mechanism of action for CGRP (rat) and what are its downstream effects?

A1: CGRP (rat), or calcitonin gene-related peptide (rat), exerts its effects by binding to specific receptors on the surface of cells. [, , , , , , , ]. This binding triggers a cascade of intracellular events, primarily involving the activation of adenylyl cyclase, an enzyme responsible for producing cyclic AMP (cAMP) []. Increased cAMP levels lead to various physiological responses, such as smooth muscle relaxation, particularly in blood vessels and the internal anal sphincter [, , ]. In skeletal muscles, CGRP (rat) stimulates active sodium-potassium transport, influencing sodium and potassium ion concentrations within the cells, which ultimately contributes to muscle contractility regulation [].

Q2: Does CGRP (rat) exhibit species-specific binding characteristics?

A2: Research suggests that there are notable species-specific variations in the binding characteristics of CGRP (rat). Studies comparing rat, rabbit, and bull lung membranes revealed differences in the affinity of CGRP (rat) and its fragments for binding sites []. These variations highlight the importance of considering species differences when investigating CGRP (rat) and its effects.

Q3: Are there different subtypes of CGRP receptors, and do they respond differently to CGRP (rat)?

A3: Yes, distinct CGRP receptor subtypes exist, and their responses to CGRP (rat) and its analogs vary [, , , ]. For instance, research suggests that the rat kidney primarily expresses CGRP1 receptors, which mediate vasodilation in response to CGRP (rat) []. In contrast, CGRP2 receptors, less responsive to CGRP (rat), are found in other tissues, highlighting the complexity of CGRP signaling [].

Q4: How does the C-terminal fragment, CGRP(8-37), interact with CGRP (rat) activity?

A5: CGRP(8-37) acts as a CGRP receptor antagonist, effectively blocking or reducing the effects of CGRP (rat) [, ]. Its ability to inhibit CGRP (rat) responses makes it a valuable tool for studying CGRP receptor subtypes and their physiological roles.

Q5: Are there any monoclonal antibodies available that specifically target CGRP (rat)?

A6: Yes, monoclonal antibodies, such as the #4901 antibody, have been developed with high specificity for rat alpha-CGRP []. These antibodies serve as powerful tools for both in vivo immunoneutralization studies and immunohistochemical localization of CGRP in various tissues [].

Q6: How does CGRP (rat) compare to other neuropeptides like substance P, neurokinin A, and VIP in regulating gastric mucosal blood flow?

A7: Research suggests that CGRP (rat) and vasoactive intestinal polypeptide (VIP) play more significant roles in regulating gastric mucosal blood flow compared to substance P and neurokinin A []. Studies have demonstrated that while CGRP (rat) and VIP effectively increase gastric mucosal blood flow, substance P and neurokinin A do not exhibit similar effects [].

Q7: Are there any known effects of CGRP (rat) on cell proliferation?

A8: Some studies suggest that CGRP (rat) may influence cell proliferation. For instance, research indicates that CGRP (rat) can stimulate the proliferation of alveolar epithelial cells [].

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